7-(3-(N-Ethylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline nicotinate
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Overview
Description
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a nicotinoyloxy group, and an ethylaminoethyl nicotinate moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate involves multiple steps, starting with the preparation of the purine base and the nicotinoyloxy group. The reaction conditions typically include:
Step 1: Synthesis of the purine base using a condensation reaction between 1,3-dimethylurea and formamide.
Step 2: Formation of the nicotinoyloxy group through esterification of nicotinic acid with an appropriate alcohol.
Step 3: Coupling of the purine base with the nicotinoyloxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Step 4: Introduction of the ethylaminoethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: Shares the purine base structure.
Nicotinic Acid Esters: Similar nicotinoyloxy group.
Ethylaminoethyl Derivatives: Similar ethylaminoethyl moiety.
Uniqueness
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate is unique due to the combination of these functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
51920-70-8 |
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Molecular Formula |
C26H29N7O6 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl]-ethylamino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C26H29N7O6/c1-4-32(11-12-38-24(35)18-7-5-9-27-13-18)15-20(39-25(36)19-8-6-10-28-14-19)16-33-17-29-22-21(33)23(34)31(3)26(37)30(22)2/h5-10,13-14,17,20H,4,11-12,15-16H2,1-3H3 |
InChI Key |
KLOXIFDDFOWPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CN=CC=C1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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